Cas no 2680854-32-2 (5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid)

5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid structure
2680854-32-2 structure
商品名:5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid
CAS番号:2680854-32-2
MF:C10H14F3NO4
メガワット:269.217673778534
CID:5635688
PubChem ID:165912871

5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28282981
    • 2680854-32-2
    • 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
    • 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid
    • インチ: 1S/C10H14F3NO4/c1-2-6-18-9(17)14-5-3-4-7(8(15)16)10(11,12)13/h2,7H,1,3-6H2,(H,14,17)(H,15,16)
    • InChIKey: DGQDWTOCYGHQQY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C(=O)O)CCCNC(=O)OCC=C)(F)F

計算された属性

  • せいみつぶんしりょう: 269.08749241g/mol
  • どういたいしつりょう: 269.08749241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 75.6Ų

5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282981-1.0g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
1g
$1586.0 2023-05-25
Enamine
EN300-28282981-5g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
5g
$3562.0 2023-09-08
Enamine
EN300-28282981-10g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
10g
$5283.0 2023-09-08
Enamine
EN300-28282981-0.25g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
0.25g
$1131.0 2023-09-08
Enamine
EN300-28282981-0.5g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
0.5g
$1180.0 2023-09-08
Enamine
EN300-28282981-0.1g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
0.1g
$1081.0 2023-09-08
Enamine
EN300-28282981-1g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
1g
$1229.0 2023-09-08
Enamine
EN300-28282981-5.0g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
5g
$4599.0 2023-05-25
Enamine
EN300-28282981-10.0g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
10g
$6819.0 2023-05-25
Enamine
EN300-28282981-2.5g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid
2680854-32-2
2.5g
$2408.0 2023-09-08

5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid 関連文献

5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acidに関する追加情報

Introduction to 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid (CAS No. 2680854-32-2)

5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid, identified by its Chemical Abstracts Service (CAS) number 2680854-32-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a trifluoromethyl group and an amino-carboxylate moiety, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid consists of a five-carbon chain substituted with a trifluoromethyl group at the second position and an amino-carboxylate functional group at the fifth position. The presence of the prop-2-en-1-yloxy moiety further enhances its reactivity, making it a versatile intermediate in synthetic chemistry. This compound’s ability to participate in various chemical transformations has positioned it as a key building block in the synthesis of more complex molecules, including potential drug candidates.

In recent years, the pharmaceutical industry has seen a surge in the development of compounds containing trifluoromethyl groups. The trifluoromethyl moiety is well-known for its ability to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug molecules. This has led to its widespread incorporation in active pharmaceutical ingredients (APIs) targeting a variety of diseases. The research on 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid aligns with this trend, as it provides a synthetic route to access novel derivatives with enhanced biological activity.

One of the most compelling aspects of 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including inflammation, infection, and cancer progression. Inhibiting these enzymes has been a successful strategy in drug development, leading to drugs like ritonavir and temsirolimus. The structural features of this compound make it an attractive candidate for designing protease inhibitors with improved efficacy and selectivity.

Recent studies have demonstrated the utility of 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid in the synthesis of non-peptide protease inhibitors. These inhibitors are particularly valuable because they avoid the issues associated with peptide-based drugs, such as poor oral bioavailability and immunogenicity. The trifluoromethyl group in this compound enhances its binding affinity to target proteases, while the amino-carboxylate moiety allows for further derivatization to optimize pharmacological properties. This has led to several promising candidates entering preclinical development pipelines.

The versatility of 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid extends beyond protease inhibition. Researchers have also explored its potential in developing kinase inhibitors, which are critical in targeting cancers and inflammatory diseases. Kinases are enzymes that regulate cell signaling pathways, and their dysregulation is often associated with disease states. By incorporating this compound into kinase inhibitor designs, scientists aim to develop drugs that can modulate these pathways more effectively.

Another area where 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid shows promise is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. The ability of this compound to interact with inflammatory pathways makes it a potential lead for novel anti-inflammatory drugs. Preliminary studies have indicated that derivatives of this compound exhibit significant anti-inflammatory activity in vitro, warranting further investigation.

The synthetic route to 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid involves multi-step organic synthesis, showcasing the expertise required in medicinal chemistry. The process typically starts from commercially available precursors and employs advanced techniques such as cross-coupling reactions and fluorination methods to introduce the desired functional groups. The efficiency and scalability of these synthetic routes are crucial for translating laboratory discoveries into clinical applications.

In conclusion, 5-{(prop-2-en-1-yloxy)carbonylamino}-2-(trifluoromethyl)pentanoic acid (CAS No. 2680854-32-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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